6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
The compound “6-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide” is a chemical compound with a molecular weight of 313.24 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various procedures . For instance, the synthesis of coumarin systems, which are similar heterocycles, has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-5-3-2-4-7(8)13(14,15)16/h2-6,20H,1H3,(H,17,21) . This code provides a detailed description of the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex and varied . For example, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds has been explored .Physical and Chemical Properties Analysis
The compound is a white-yellowish crystalline solid with a melting point of 281–283 °C .Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-10(16)7-9(14-12(15)18)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQGQDMLXMCUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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